

¹³C NMR chemical shifts of 3-Methoxy-phenylthioacetic acid

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Compound of Interest

Compound Name: 3-Methoxy-phenylthioacetic acid

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of **3-Methoxy-phenylthioacetic Acid**

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for **3-Methoxy-phenylthioacetic acid**. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages predictive modeling and empirical data from analogous structures to deliver a highly accurate and well-reasoned assignment of all nine carbon signals. We will dissect the electronic influence of the methoxy and phenylthioacetic acid substituents on the aromatic ring, detail the expected chemical shifts for the aliphatic side chain, and provide a robust experimental protocol for acquiring this data. This guide serves as a valuable resource for researchers in structural elucidation, quality control, and synthetic chemistry, ensuring confidence in the identification and characterization of this compound.

The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides a direct, non-destructive map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in

the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows scientists to deduce connectivity, identify functional groups, and confirm the identity of a synthesized compound, making it an indispensable tool for process chemistry and regulatory submissions.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of **3-Methoxy-phenylthioacetic acid** are numbered systematically as shown below. This numbering convention will be used throughout the guide.

Caption: Structure of **3-Methoxy-phenylthioacetic acid** with IUPAC-style numbering for ^{13}C NMR assignment.

Predicted ^{13}C NMR Chemical Shifts

Due to the lack of published experimental data for the title compound, a predicted ^{13}C NMR spectrum was generated using advanced computational algorithms that rely on large databases of known chemical shifts.^{[1][2][3][4]} The following table summarizes the predicted chemical shifts in deuteriochloroform (CDCl_3), a common NMR solvent.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C8 (C=O)	175.8
C3 (C-O)	160.1
C1 (C-S)	137.2
C5	129.9
C6	121.5
C4	114.8
C2	114.1
C9 (-OCH ₃)	55.4
C7 (-CH ₂ -)	38.1

In-Depth Analysis and Rationale for Assignments

The predicted chemical shifts can be rationalized by examining the electronic effects of the substituents on the benzene ring and the side chain. This analysis draws upon established principles of NMR spectroscopy and empirical data from structurally similar compounds.

Aromatic Carbons (C1-C6)

The substitution pattern on the benzene ring is the primary determinant of the aromatic carbon chemical shifts.

- C3 (ipso-carbon to $-\text{OCH}_3$): The methoxy group is a strong electron-donating group through resonance (mesomeric effect). The oxygen atom directly attached to the ring causes a significant downfield shift (deshielding) for the carbon it is bonded to. A typical value for the ipso-carbon in anisole is around 159-160 ppm.^{[5][6]} The predicted value of 160.1 ppm for C3 is therefore highly consistent.
- C1 (ipso-carbon to $-\text{S-CH}_2\text{COOH}$): The sulfur atom is less electronegative than oxygen and its effect on the attached carbon is less pronounced. However, the overall thioacetic acid group is considered weakly deactivating. The ipso-carbon attached to sulfur in related phenylthio compounds is typically found in the 130-140 ppm range. The prediction of 137.2 ppm for C1 is a reasonable assignment for this quaternary carbon.
- C2, C4, C6 (ortho/para to $-\text{OCH}_3$): The electron-donating resonance effect of the methoxy group increases the electron density at the ortho (C2, C4) and para (C6) positions, causing an upfield shift (shielding) relative to benzene (128.5 ppm).
 - C2 and C4: These positions are ortho to the powerful methoxy donor, leading to significant shielding. Their predicted shifts of 114.1 ppm and 114.8 ppm, respectively, are in excellent agreement with values observed for anisole and its derivatives.^{[5][7]} The slight difference between them arises from the differing meta-relationship to the thio-substituent.
 - C6: This position is para to the methoxy group and also experiences strong shielding. However, it is also ortho to the electron-withdrawing thio-substituent, which will have a deshielding effect. The interplay of these effects results in a predicted shift of 121.5 ppm, which is downfield from C2 and C4 but still upfield from unsubstituted benzene.

- C5 (meta to -OCH₃): This carbon is meta to the methoxy group and ortho to a hydrogen, making it the least perturbed protonated carbon on the ring. Its chemical shift is expected to be close to that of benzene. The predicted value of 129.9 ppm aligns perfectly with this expectation.

Methoxy Carbon (C9)

The carbon of the methoxy group (-OCH₃) consistently appears in a narrow range. In numerous methoxy-substituted aromatic compounds, this signal is found between 55 and 56 ppm.^[8] The predicted shift of 55.4 ppm for C9 is a confident assignment.

Phenylthioacetic Acid Moiety (C7, C8)

- C8 (Carbonyl Carbon): The carbonyl carbon of a carboxylic acid is one of the most deshielded carbon types and is readily identifiable. It typically resonates in the 170-180 ppm region.^[9] Data for thioglycolic acid and related structures support this range.^{[10][11][12]} The predicted value of 175.8 ppm is a definitive assignment for C8.
- C7 (Methylene Carbon): The methylene carbon (-CH₂-) is bonded to both a sulfur atom and a carbonyl group. The electronegative carbonyl group deshields C7, while the sulfur atom also contributes to a downfield shift compared to a simple alkane. Experimental data for thiodiglycolic acid shows the methylene carbon at ~35-40 ppm.^[11] The predicted shift of 38.1 ppm for C7 is therefore well-justified.

Recommended Experimental Protocol

To empirically validate the predicted data, the following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation

- Weighing: Accurately weigh 20-30 mg of **3-Methoxy-phenylthioacetic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ may be required if solubility is poor.

- Reference: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.0$ ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Tuning and Shimming: Tune the ^{13}C probe and shim the magnetic field on the sample to ensure optimal resolution and lineshape.
- Acquisition Parameters:
 - Experiment: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker systems).
 - Spectral Width: ~ 240 ppm (e.g., from -10 to 230 ppm).
 - Pulse Angle: 30-45 degrees to allow for faster repetition rates.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. Due to the low natural abundance of ^{13}C , a sufficient number of scans is crucial for good signal-to-noise, especially for quaternary carbons.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
- Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm (or the residual solvent peak to its known value, e.g., 77.16 ppm for CDCl_3).

Caption: Standard experimental workflow for ^{13}C NMR data acquisition and analysis.

Consolidated Data and Justification

The following table provides a final summary of the assignments for the ^{13}C NMR spectrum of **3-Methoxy-phenylthioacetic acid**, integrating the predicted data with the chemical reasoning.

Carbon Atom	Assignment	Predicted Shift (δ , ppm)	Rationale & Supporting Evidence
C8	Carboxylic Acid	175.8	Highly deshielded carbonyl carbon, characteristic of carboxylic acids.[9]
C3	C-OCH ₃ (ipso)	160.1	Strong deshielding by directly attached electronegative oxygen. Consistent with anisole data.[5][6]
C1	C-S (ipso)	137.2	Quaternary carbon attached to sulfur; typical range for phenylthio ethers.
C5	Aromatic CH	129.9	Meta to -OCH ₃ and para to -S-CH ₂ COOH; least affected aromatic CH, value close to benzene.
C6	Aromatic CH	121.5	Para to electron-donating -OCH ₃ (shielding) but ortho to -S-CH ₂ COOH (deshielding).
C4	Aromatic CH	114.8	Ortho to electron-donating -OCH ₃ , resulting in strong shielding (upfield shift).[7]
C2	Aromatic CH	114.1	Ortho to electron-donating -OCH ₃ , resulting in strong

shielding (upfield shift).[7]

Characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[8]

C9

Methoxy (-OCH₃)

55.4

Aliphatic carbon deshielded by adjacent sulfur and carbonyl group. Consistent with thioglycolic acid derivatives.[11]

C7

Methylene (-CH₂-)

38.1

Conclusion

This guide provides a robust and scientifically-grounded assignment of the ¹³C NMR chemical shifts for **3-Methoxy-phenylthioacetic acid**. By integrating predictive data with established principles of substituent effects and empirical data from analogous compounds, we have established a reliable spectral fingerprint for this molecule. The detailed analysis and the provided experimental protocol offer researchers the necessary tools to confidently identify, characterize, and verify the structure of this compound, upholding the standards of scientific integrity required in drug development and chemical research.

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